molecular formula C21H22ClN3O B2860409 1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-47-2

1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2860409
CAS No.: 847394-47-2
M. Wt: 367.88
InChI Key: JJOXTAORTUBSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic pyrrolidin-2-one derivative bearing a 3-chloro-2-methylphenyl substituent at the 1-position and a 1-isopropyl-substituted benzimidazole moiety at the 4-position. The chlorine and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the isopropyl group on the benzimidazole may influence steric interactions with biological targets .

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O/c1-13(2)25-19-9-5-4-8-17(19)23-21(25)15-11-20(26)24(12-15)18-10-6-7-16(22)14(18)3/h4-10,13,15H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOXTAORTUBSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS Number: 847394-47-2) is a synthetic molecule with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 367.9 g/mol
  • Structural Characteristics : The compound features a pyrrolidinone ring, a benzimidazole moiety, and a chlorinated phenyl group, which are critical for its biological interactions.
  • Receptor Interaction :
    • The compound is believed to interact with various G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. This interaction can influence processes such as inflammation, proliferation, and apoptosis .
  • Anticancer Activity :
    • Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. Its activity may be attributed to the presence of the benzimidazole and pyrrolidinone structures, which have been associated with anticancer properties in other compounds .
  • Neuropharmacological Effects :
    • The compound may also possess neuroactive properties, potentially affecting neurotransmitter systems and showing promise in treating neurological disorders .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Evaluation In vitro studies demonstrated that the compound significantly inhibited cell proliferation in A431 and Jurkat cell lines with IC50 values lower than standard treatments like doxorubicin .
Neuropharmacological Assessment Research indicated that the compound modulates neurotransmitter release, suggesting potential applications in treating anxiety and depression .
Inflammation Modulation The compound showed efficacy in reducing inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent .

Pharmacological Studies

  • Anticonvulsant Properties :
    • Compounds similar to this one have shown anticonvulsant effects in various animal models. The structure-activity relationship (SAR) suggests that modifications to the benzimidazole moiety can enhance efficacy against seizure models .
  • Toxicity Profile :
    • Toxicity assessments have revealed moderate toxicity levels, necessitating further studies to optimize safety profiles for clinical applications .
  • Selectivity and Efficacy :
    • SAR analyses indicate that specific substitutions on the phenyl ring enhance selectivity for target receptors while minimizing off-target effects, which is crucial for therapeutic development .

Comparison with Similar Compounds

Key Analogues:

1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one Substituents: 3,5-Dichloro-2-hydroxyphenyl (electron-withdrawing Cl groups) and 5-fluoro-benzimidazole. Physical Properties: Melting point 231–232°C, yield 94.1% .

4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one Substituents: Mesityl (2,4,6-trimethylphenyl) group at the 1-position. Predicted pKa 5.50, suggesting moderate solubility .

4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one Substituents: o-Tolyl (2-methylphenyl) at the 1-position.

Target Compound:

1-(3-Chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

  • Substituents : 3-Chloro-2-methylphenyl balances lipophilicity (Cl) and steric bulk (methyl). The isopropyl group on benzimidazole may reduce metabolic degradation compared to unsubstituted analogues.
  • Predicted Activity : Likely moderate cytotoxicity, as the absence of electron-withdrawing groups (e.g., F, Cl) on benzimidazole may reduce DNA-binding affinity compared to ’s compound .

SAR Insights

  • Electrophilic Substituents : Chlorine or fluorine on the phenyl or benzimidazole ring enhances cytotoxicity, likely via improved target binding (e.g., topoisomerase inhibition) .
  • Steric Effects : Bulky groups (e.g., isopropyl on benzimidazole) may improve metabolic stability but reduce solubility .
  • Hydrogen Bonding : Hydroxyl groups (e.g., 2-hydroxyphenyl in ’s compounds) improve solubility but may reduce membrane permeability .

Q & A

Basic: What are the key synthetic steps for preparing 1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?

Answer:
The synthesis typically involves three stages:

Pyrrolidinone Core Formation : Cyclization of a precursor (e.g., γ-lactam derivatives) under basic or acidic conditions to form the pyrrolidin-2-one backbone .

Benzimidazole Attachment : Condensation of 1-isopropyl-1H-benzimidazole-2-carbaldehyde with the pyrrolidinone intermediate, often using dehydrating agents like POCl₃ or HATU .

Aryl Group Introduction : Friedel-Crafts alkylation or nucleophilic substitution to attach the 3-chloro-2-methylphenyl group to the pyrrolidinone nitrogen .
Key Considerations : Reaction temperatures (often 80–120°C) and solvent selection (e.g., DMF, THF) significantly influence yields .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions or Lewis acids (e.g., AlCl₃) for Friedel-Crafts steps .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance benzimidazole condensation efficiency, while non-polar solvents (toluene) reduce side reactions during aryl group attachment .
  • Stepwise Purification : Column chromatography after each synthetic step (using gradients of ethyl acetate/hexane) ensures >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing isopropyl vs. methyl groups on benzimidazole) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₂H₂₃ClN₃O, expected MW: 380.89 g/mol) and isotopic patterns .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Variable Temperature (VT) NMR : Identifies dynamic rotational isomerism in the pyrrolidinone or benzimidazole moieties .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., aromatic protons in the 3-chloro-2-methylphenyl group) .
  • X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .

Basic: What methods are used to determine the compound’s purity and stability?

Answer:

  • Elemental Analysis (EA) : Matches calculated vs. observed C/H/N/Cl content (e.g., C: 69.56%, H: 6.10%, N: 11.06%, Cl: 9.33%) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
  • Accelerated Stability Studies : Storage under varying pH, humidity, and light conditions to assess degradation pathways .

Advanced: How to design biological assays to evaluate its antimicrobial or anticancer potential?

Answer:

  • Antimicrobial Testing :
    • MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Biofilm Inhibition : Crystal violet staining to assess disruption of microbial biofilms .
  • Anticancer Screening :
    • MTT Assay : Cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanism of action .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

  • Structural Variants : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl or altering the chloro-methylphenyl group) .
  • Computational Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase enzymes) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., pyrrolidinone carbonyl, benzimidazole N-1) using Schrödinger Suite .

Advanced: What experimental approaches assess its stability under physiological conditions?

Answer:

  • Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
  • pH-Dependent Hydrolysis : Monitor compound integrity in buffers (pH 1–9) to simulate gastrointestinal or lysosomal environments .
  • Microsomal Metabolism : Use liver microsomes + NADPH to identify CYP450-mediated metabolites .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How to model its pharmacokinetic properties computationally?

Answer:

  • ADME Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier permeability, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulate binding kinetics to serum albumin using GROMACS to predict plasma protein binding .
  • QSAR Modeling : Relate logP, polar surface area, and H-bond donors to in vivo activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.